molecular formula C15H11Cl2N5O B5103490 5-amino-N-(3-chlorophenyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(3-chlorophenyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5103490
M. Wt: 348.2 g/mol
InChI Key: UALCIFQJZLYHBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-(3-chlorophenyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. This compound is a triazole derivative that has been synthesized using various methods and has been extensively studied for its biological activities and pharmacological properties.

Mechanism of Action

The mechanism of action of 5-amino-N-(3-chlorophenyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been reported to act as an inhibitor of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. The compound has also been reported to exhibit antibacterial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
5-amino-N-(3-chlorophenyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. The compound has also been reported to inhibit the growth of various bacterial strains and cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-amino-N-(3-chlorophenyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. The compound has been shown to exhibit significant biological activities, making it a promising candidate for further development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for the research on 5-amino-N-(3-chlorophenyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide. One potential direction is to further investigate the compound's mechanism of action and its interactions with various enzymes and receptors. Another direction is to explore the compound's potential as a drug candidate for the treatment of specific diseases such as cancer and bacterial infections. Additionally, further studies are needed to evaluate the compound's toxicity and pharmacokinetic properties.

Synthesis Methods

The synthesis of 5-amino-N-(3-chlorophenyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide has been reported using different methods. One of the most commonly used methods involves the reaction of 3-chloroaniline and 4-chlorobenzonitrile with sodium azide in the presence of copper (I) iodide as a catalyst. The reaction proceeds via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to give the desired product.

Scientific Research Applications

5-amino-N-(3-chlorophenyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit significant biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. The compound has also been evaluated for its potential use as a drug candidate for the treatment of various diseases.

properties

IUPAC Name

5-amino-N-(3-chlorophenyl)-1-(4-chlorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N5O/c16-9-4-6-12(7-5-9)22-14(18)13(20-21-22)15(23)19-11-3-1-2-10(17)8-11/h1-8H,18H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALCIFQJZLYHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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